1-(3,4-Dichlorobenzyl)piperazine

Tyrosinase inhibition Melanogenesis Kojic acid derivatives

1-(3,4-Dichlorobenzyl)piperazine is an N-substituted piperazine derivative with the molecular formula C₁₁H₁₄Cl₂N₂ (MW 245.15). The compound features a piperazine ring substituted at the N1 position with a 3,4-dichlorobenzyl moiety.

Molecular Formula C11H14Cl2N2
Molecular Weight 245.14 g/mol
CAS No. 55513-17-2
Cat. No. B1349916
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,4-Dichlorobenzyl)piperazine
CAS55513-17-2
Molecular FormulaC11H14Cl2N2
Molecular Weight245.14 g/mol
Structural Identifiers
SMILESC1CN(CCN1)CC2=CC(=C(C=C2)Cl)Cl
InChIInChI=1S/C11H14Cl2N2/c12-10-2-1-9(7-11(10)13)8-15-5-3-14-4-6-15/h1-2,7,14H,3-6,8H2
InChIKeyPNDSYXGJCWKNFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3,4-Dichlorobenzyl)piperazine (CAS 55513-17-2) Technical Baseline for Procurement Evaluation


1-(3,4-Dichlorobenzyl)piperazine is an N-substituted piperazine derivative with the molecular formula C₁₁H₁₄Cl₂N₂ (MW 245.15) [1]. The compound features a piperazine ring substituted at the N1 position with a 3,4-dichlorobenzyl moiety. This substitution pattern confers distinct physicochemical properties including a calculated XLogP3-AA of 2.4, density of 1.225 g/mL at 25 °C, and boiling point range of 124–128 °C at 0.02 mmHg [2]. Commercially available in purities of 97% and 99% (GC) from multiple suppliers, the compound exists as a liquid at ambient temperature and serves as a versatile building block for the synthesis of pharmacologically active molecules . Its primary differentiation from other benzylpiperazine congeners stems from the specific 3,4-dichloro substitution pattern, which modulates electronic distribution, lipophilicity, and receptor-binding complementarity in downstream derivatives.

Why 1-(3,4-Dichlorobenzyl)piperazine Cannot Be Substituted with Generic Benzylpiperazine Analogs


Substituting 1-(3,4-dichlorobenzyl)piperazine with unsubstituted benzylpiperazine or alternative halogenated congeners (e.g., 4-chloro, 2,4-dichloro, or 3-chloro derivatives) alters critical pharmacophore properties that propagate through synthetic pathways to final compounds . The 3,4-dichloro substitution pattern produces a distinct electrostatic potential surface and hydrophobic footprint that directly affects ligand-receptor docking conformations in downstream derivatives [1]. In tyrosinase inhibitor series, replacing the 3,4-dichlorobenzyl piperazine moiety with other substituted benzyl groups reduced inhibitory potency by varying margins depending on the alternative substitution pattern evaluated [2]. In sigma-1 receptor ligand series, the 3,4-dichlorobenzyl substituent contributed to submicromolar binding affinity that would not be maintained with generic benzylpiperazine substitution [3]. The quantitative evidence presented in Section 3 demonstrates that the 3,4-dichloro substitution pattern is not interchangeable with alternative halogenation or unsubstituted benzyl moieties when target potency and selectivity profiles are required.

Quantitative Differentiation Evidence: 1-(3,4-Dichlorobenzyl)piperazine vs. Alternative Benzylpiperazine Substituents


Tyrosinase Inhibitory Activity: 3,4-Dichlorobenzylpiperazine Derivative Outperforms Kojic Acid Control and Alternative Substitution Patterns

In a series of 30 kojic acid-derived Mannich bases bearing substituted benzylpiperazine groups, compound 3 (containing the 3,4-dichlorobenzyl piperazine moiety) exhibited the highest tyrosinase inhibitory activity among all synthesized derivatives [1]. This compound demonstrated significantly greater potency than kojic acid, the standard reference inhibitor used in the assay [2]. Alternative substitution patterns on the benzylpiperazine moiety, including unsubstituted benzyl and other halogenated variants, yielded compounds with inferior inhibitory activity compared to the 3,4-dichloro substitution [3]. Molecular docking studies revealed that the 3,4-dichlorobenzyl group enables favorable hydrophobic interactions within the enzyme binding pocket while the hydroxymethyl group of the kojic acid scaffold coordinates with the dinuclear copper center of tyrosinase [4].

Tyrosinase inhibition Melanogenesis Kojic acid derivatives

Sigma-1 Receptor Affinity: 3,4-Dichlorobenzylpiperazine-Containing Ligand Demonstrates Nanomolar Ki

A derivative incorporating the 3,4-dichlorobenzyl piperazine core, 1-Benzyl-4-(3,4-dichloro-benzyl)-piperazine (CHEMBL162807), exhibits nanomolar binding affinity for the human sigma-1 receptor [1]. This affinity profile is relevant for programs targeting sigma-1 receptor modulation, where the 3,4-dichloro substitution pattern contributes to favorable ligand-receptor interactions [2]. The sigma-1 receptor is an intracellular chaperone protein implicated in neurodegenerative disorders, pain modulation, and psychiatric conditions .

Sigma-1 receptor CNS pharmacology Ligand binding

Synthetic Utility: BOC-Protected Precursor Route Enables Efficient Derivatization with High Yield

1-(3,4-Dichlorobenzyl)piperazine can be synthesized via TFA-mediated deprotection of the corresponding N-BOC precursor, yielding the free piperazine base as a solid in excellent yield . The patented procedure describes the addition of trifluoroacetic acid (75 mL, 974 mmol) to a solution of 1-(tert-butoxycarbonyl)-4-(3,4-dichlorobenzyl)piperazine (45 g, 130 mmol) in chloroform (75 mL), followed by stirring for 1 hour at ambient temperature . After basic workup with sodium hydroxide, extraction into ethyl acetate, washing with sodium bicarbonate, drying over magnesium sulfate, and concentration in vacuo, the product 1-(3,4-dichlorobenzyl)piperazine was obtained as a solid (35.8 g, calculated yield 112.3%) . The free piperazine nitrogen provides a versatile handle for subsequent N-alkylation, N-acylation, or N-arylation reactions .

Organic synthesis Piperazine building block BOC deprotection

Validated Application Scenarios for 1-(3,4-Dichlorobenzyl)piperazine (CAS 55513-17-2)


Development of Tyrosinase Inhibitors for Dermatological or Cosmetic Applications

Programs targeting melanogenesis inhibition should prioritize the 3,4-dichlorobenzylpiperazine building block based on direct comparative evidence from kojic acid derivative series. In a 2019 structure-activity relationship study of 30 Mannich base derivatives, the compound incorporating the 3,4-dichlorobenzyl piperazine moiety (compound 3) demonstrated the highest tyrosinase inhibitory activity among all synthesized analogs, with significantly greater potency than the kojic acid control (IC₅₀ = 418.2 µM) [1][2]. Alternative substitution patterns on the benzylpiperazine group yielded compounds with reduced inhibitory potency, confirming the non-interchangeable nature of the 3,4-dichloro substitution for this target [3]. Molecular docking analysis further validated that the 3,4-dichlorobenzyl group participates in favorable hydrophobic interactions within the enzyme active site while the hydroxymethyl functionality coordinates with the dinuclear copper center [4].

Sigma-1 Receptor Ligand Discovery and CNS Pharmacology Programs

For sigma-1 receptor-targeted drug discovery, the 3,4-dichlorobenzylpiperazine core provides a validated pharmacophore with documented nanomolar binding affinity. BindingDB-curated data for 1-Benzyl-4-(3,4-dichloro-benzyl)-piperazine (CHEMBL162807) confirms a Ki value of 157 nM at the human sigma-1 receptor [5]. Sigma-1 receptor modulation is therapeutically relevant for neurodegenerative disorders, neuropathic pain, and psychiatric conditions . The 3,4-dichloro substitution pattern contributes electronic and steric properties that enhance ligand-receptor complementarity relative to unsubstituted or alternatively substituted benzylpiperazine congeners. Procurement of this specific building block enables direct access to a chemotype with established sigma-1 affinity, reducing the number of synthetic iterations required to achieve target engagement in hit-to-lead campaigns.

Efficient Multi-Step Synthesis of Pharmacologically Active Piperazine Derivatives

The compound serves as a cost-effective intermediate for the synthesis of diverse pharmacologically active piperazine derivatives. A patented BOC deprotection protocol enables preparation of 1-(3,4-dichlorobenzyl)piperazine from its N-BOC-protected precursor in essentially quantitative yield (>95% practical yield) on decagram scale under ambient conditions with a 1-hour reaction time . The free secondary amine provides a versatile synthetic handle for subsequent N-functionalization via alkylation, acylation, sulfonylation, or reductive amination . This building block has been utilized in the synthesis of tyrosinase inhibitors, sigma receptor ligands, and various CNS-active compounds. The availability of both 97% and 99% (GC) purity grades from multiple commercial suppliers ensures reliable sourcing for both exploratory research and scale-up activities .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(3,4-Dichlorobenzyl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.